Cyclohexyl acetate

Description

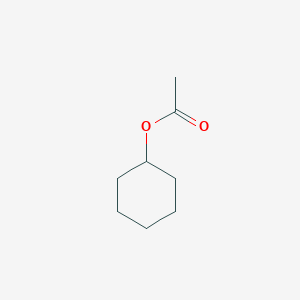

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLLIJHXUHJATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2, Array | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052299 | |

| Record name | Cyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexyl acetate appears as a colorless liquid. Flash point 136 °F. Slightly less dense than water and insoluble in water. Vapors are much heavier than air and may be narcotic in high concentrations. May emit acrid smoke and irritating fumes when heated to high temperatures. Used as a solvent and in making rubber., Colorless liquid with a fruity, apple-like odor; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of amyl acetate | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1025/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

350 °F at 760 mmHg (USCG, 1999), 173 °C, 175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

136 °F (USCG, 1999), 136 °F; 58 °C (Closed cup), 58 °C c.c. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in ethyl ether and ethanol., Solubility in water, g/100ml at 20 °C: 0.2 (slightly soluble), Insoluble in water; miscible in ether, Miscible at room temperature (in ethanol) | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1025/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.966 (USCG, 1999) - Less dense than water; will float, 0.968 g/cu cm at 20 °C, Density (at 20 °C): 0.97 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02, 0.971-0.978 | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1025/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.9 (AIR= 1), Relative vapor density (air = 1): 4.9 | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

11.0 [mmHg], 11 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 1.46 | |

| Record name | Cyclohexyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS OILY LIQUID | |

CAS No. |

622-45-7 | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL0RS4H1UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Freezing point = -65 °C, -65 °C | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

What are the chemical and physical properties of cyclohexyl acetate?

An In-depth Technical Guide to the Chemical and Physical Properties of Cyclohexyl Acetate

Introduction

This compound (CAS No. 622-45-7) is an organic compound classified as a carboxylic ester.[1][2] It is synthesized from cyclohexanol and acetic acid.[2][3] This colorless to pale yellow liquid is characterized by a pleasant, fruity odor reminiscent of amyl acetate.[1][2][4] Due to its aroma, it is widely utilized as a fragrance and flavoring agent in perfumes, cosmetics, and food products.[2][5][6] Additionally, its excellent solvency for a range of organic compounds makes it a valuable solvent in the production of resins, coatings, and adhesives.[2][5]

Chemical and Physical Properties

This compound is a flammable liquid and its vapors can form explosive mixtures with air above its flash point of 58°C.[7][8] It is slightly less dense than water and exhibits low solubility in water, but is miscible with common organic solvents like ethanol and ether.[1][2][9][10][11]

General Properties and Identifiers

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Acetic acid, cyclohexyl ester; Cyclohexanyl acetate[3][4][7] |

| CAS Number | 622-45-7[11][12] |

| Molecular Formula | C₈H₁₄O₂[2][7] |

| Molecular Weight | 142.20 g/mol [1][2][12][13] |

| Appearance | Colorless to pale yellow, oily liquid[1][2][5][6] |

| Odor | Fruity, sweet, reminiscent of amyl acetate[1][2][4][12] |

| InChI | InChI=1S/C8H14O2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3[1][12][13] |

| InChIKey | YYLLIJHXUHJATK-UHFFFAOYSA-N[1][12][13] |

| SMILES | CC(=O)OC1CCCCC1[1][12][13] |

Physical Properties

| Property | Value | Conditions |

| Boiling Point | 172 - 177 °C[4][10][12][13] | @ 760 mmHg |

| Melting Point | -65 °C[4][7][14] | |

| Density | 0.966 - 0.978 g/mL[4][12][13] | @ 20-25 °C |

| Refractive Index | 1.436 - 1.443[4][12][13] | @ 20 °C |

| Solubility in Water | 0.2 - 2 g/L (Slightly soluble)[1][7][10] | @ 20-25 °C |

| Solubility | Miscible with ethanol, ether, and other organic solvents[1][2][10][11][15] | |

| Vapor Pressure | 1.12 - 11.0 mmHg[1][4][10] | @ 20-25 °C |

| Vapor Density | 4.9 (Air = 1)[1][7] | |

| Flash Point | 58 °C (136 °F)[4][7][9] | Closed Cup |

| Autoignition Temp. | 330 - 335 °C (626 - 635 °F)[1][7] | |

| Viscosity | 2.27 - 2.34 mm²/s[7] | @ 20 °C |

| logP (o/w) | 2.64[1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Technique | Key Data Points |

| ¹H NMR | (400 MHz, CDCl₃): δ 4.71-4.77 (m, 1H), 2.06 (s, 3H), 1.86-1.88 (m, 2H), 1.71-1.74 (m, 2H), 1.52-1.58 (m, 1H), 1.22-1.46 (m, 5H) ppm[16] |

| ¹³C NMR | (100 MHz, CDCl₃): δ 171.0, 73.0, 31.7, 25.4, 23.8, 21.4 ppm[16] |

| FTIR | C=O stretch: ~1711-1720 cm⁻¹[17] |

| Mass Spec. (EI) | Top 5 Peaks (m/z): 43, 67, 82, 54, 55[1] |

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions.[18] It is classified as an ester and exhibits reactivity typical of this functional group.

-

Reactivity with Oxidants : It reacts with strong oxidants, which can generate fire and explosion hazards.[7][8]

-

Hydrolysis : Like other esters, it can undergo hydrolysis in the presence of strong acids or bases, breaking down into cyclohexanol and acetic acid.[3]

-

Reactivity with Acids : Esters react with acids to liberate heat, along with the parent alcohol and acid. Strong oxidizing acids can cause a vigorous, exothermic reaction.[5][9]

-

Hazardous Decomposition : When heated to decomposition, it may emit acrid smoke and irritating fumes.[1][5][8]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of cyclohexanol with acetic acid, using a strong acid catalyst.[2][19]

Materials and Equipment:

-

Reactants : Cyclohexanol, Acetic Acid (or Acetic Anhydride)[2]

-

Solvents/Reagents : Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.[19]

-

Equipment : Round-bottom flask, heating mantle, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.[19]

Procedure:

-

Reaction Setup : In a round-bottom flask, combine cyclohexanol and acetic acid.[19]

-

Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid. The reaction is exothermic.[19]

-

Reaction : Heat the mixture to reflux and maintain for several hours. The progress can be monitored using Thin Layer Chromatography (TLC).[19][20]

-

Work-up - Quenching : After cooling, carefully pour the reaction mixture into ice-cold water.[19]

-

Work-up - Extraction : Transfer the mixture to a separatory funnel and extract the product into diethyl ether.[19]

-

Work-up - Neutralization : Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[19]

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.[19]

-

Purification : Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[19]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation : Dissolve a small amount of the purified this compound in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-frequency NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard.[21]

Infrared (IR) Spectroscopy:

-

Sample Preparation : For a liquid sample like this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.[17]

-

Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[17]

Mass Spectrometry (MS):

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation.

-

Ionization : Use a method like Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecule.[17]

-

Data Acquisition : The mass-to-charge ratios (m/z) of the resulting fragments are recorded to produce the mass spectrum.[17]

Mandatory Visualizations

Caption: Fischer esterification of cyclohexanol and acetic acid.

Caption: General workflow for synthesis and analysis.

Caption: Relationship between properties and applications.

References

- 1. This compound | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 622-45-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 622-45-7 [thegoodscentscompany.com]

- 5. This compound | 622-45-7 [chemicalbook.com]

- 6. Buy this compound | 622-45-7 [smolecule.com]

- 7. ICSC 0426 - this compound [inchem.org]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 622-45-7 Name: this compound [xixisys.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. scent.vn [scent.vn]

- 11. chemicalbull.com [chemicalbull.com]

- 12. 酢酸シクロヘキシル ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound 99 622-45-7 [sigmaaldrich.com]

- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0031352) [hmdb.ca]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Cyclohexyl Acetate from Cyclohexanol and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexyl acetate through the Fischer esterification of cyclohexanol and acetic acid. The document details the underlying reaction mechanism, offers a step-by-step experimental protocol, and presents a quantitative analysis of the impact of various reaction parameters on product yield. Visual diagrams are included to elucidate the reaction pathway and the experimental workflow, adhering to stringent design specifications for clarity and professional use.

Introduction

This compound is a versatile ester recognized for its characteristic fruity, pear-like aroma. It finds extensive application as a solvent for resins, a component in fragrances and perfumes, and as an intermediate in the synthesis of various organic compounds. The most common and economically viable method for its production is the acid-catalyzed esterification of cyclohexanol with acetic acid. This guide focuses on this well-established synthetic route, providing the technical details necessary for its successful implementation in a laboratory setting.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from cyclohexanol and acetic acid is a classic example of a Fischer esterification reaction. This reversible reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst like Amberlyst-15. The reaction proceeds through a series of protonation and nucleophilic acyl substitution steps.

The balanced chemical equation for the reaction is:

C₆H₁₁OH + CH₃COOH ⇌ C₈H₁₄O₂ + H₂O (Cyclohexanol) + (Acetic Acid) ⇌ (this compound) + (Water)

To drive the equilibrium towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus.

Below is a diagram illustrating the acid-catalyzed reaction mechanism.

Spectroscopic data of cyclohexyl acetate (NMR, IR, MS).

An In-depth Technical Guide to the Spectroscopic Data of Cyclohexyl Acetate

Introduction

This compound (C₈H₁₄O₂) is an ester recognized for its characteristic fruity, sweet aroma, reminiscent of pears. Beyond its use in the fragrance and flavor industries, it serves as a solvent and an intermediate in various chemical syntheses. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is essential for quality control, structural confirmation, and reaction monitoring. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and visual workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons.

Data Presentation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.74 | Multiplet | 1H | CH-O |

| ~2.03 | Singlet | 3H | CH₃-C=O |

| ~1.89 - 1.28 | Multiplet | 10H | Cyclohexyl CH₂ |

Note: The chemical shifts for the cyclohexyl protons are broad and overlapping due to complex spin-spin coupling and conformational flexibility.

Experimental Protocol

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation :

-

Accurately weigh approximately 5-25 mg of this compound into a clean, dry NMR tube.[1]

-

Add 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1][2]

-

Cap the tube and gently agitate to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the signals.[3]

-

-

Data Acquisition :

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Data Presentation

| Chemical Shift (δ) ppm | Assignment |

| ~170.3 | C=O (Ester carbonyl) |

| ~72.6 | CH-O |

| ~31.7 | C3/C5 of cyclohexyl |

| ~25.5 | C4 of cyclohexyl |

| ~23.9 | C2/C6 of cyclohexyl |

| ~21.3 | CH₃ (Acetyl) |

Experimental Protocol

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation :

-

Instrument Setup :

-

Lock and shim the spectrometer as described for ¹H NMR.

-

-

Data Acquisition :

-

Acquire a 1D carbon spectrum with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1]

-

Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans is typically required.

-

-

Data Processing :

-

Process the data as described for ¹H NMR, with the TMS signal referenced to 0.00 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2935, 2860 | Strong | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1240 | Strong | C-O stretch (Ester) |

| ~1020 | Strong | C-O stretch (Ester) |

Experimental Protocol

For a liquid sample like this compound, the spectrum can be obtained neat using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum :

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[3]

-

-

Sample Application :

-

Place a small drop of this compound directly onto the ATR crystal.

-

-

Data Acquisition :

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.

Data Presentation

| m/z | Relative Intensity | Assignment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 82 | High | [C₆H₁₀]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

| 54 | Moderate | [C₄H₆]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Experimental Protocol

A general protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction :

-

Introduce a small amount of the volatile liquid sample into the ion source, often via a gas chromatograph (GC-MS) for separation and introduction.[6]

-

-

Ionization :

-

Mass Analysis :

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Processing :

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualized Workflows and Pathways

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Proposed fragmentation of this compound in mass spectrometry.

References

Cyclohexyl acetate CAS number and molecular formula.

An In-depth Technical Guide to Cyclohexyl Acetate

Topic: this compound

CAS Number: 622-45-7

Molecular Formula: C₈H₁₄O₂

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis protocols, applications, and safety information. The content is specifically tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor reminiscent of amyl acetate.[1][2] It is an ester of cyclohexanol and acetic acid.[3] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 622-45-7 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1][4] |

| Molecular Weight | 142.20 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, sweet, reminiscent of amyl acetate | [1][2] |

| Boiling Point | 172-177 °C at 760 mmHg | [1][2] |

| Melting Point | -65 °C | [5] |

| Flash Point | 136 °F (58 °C) | [1][5][6] |

| Density | 0.966 g/mL at 25 °C | [2] |

| Vapor Density | 4.9 (Air = 1) | [5] |

| Vapor Pressure | 11.0 mmHg at 25 °C | [5] |

| Solubility in Water | 0.2 g/100 mL at 20 °C (Slightly soluble) | [5] |

| Solubility in Solvents | Miscible with ethanol and ether | [1][5] |

| Refractive Index (n20/D) | 1.439 | [2] |

| LogP | 2.64 | [5] |

| Autoignition Temperature | 635 °F (335 °C) | [5] |

Synthesis of this compound: Experimental Protocols

This compound is typically synthesized via the esterification of either cyclohexanol or cyclohexene with an acetic acid source.

Protocol 1: Esterification of Cyclohexanol with Acetic Acid

This is a classic Fischer esterification method. The reaction involves heating cyclohexanol with acetic acid in the presence of an acid catalyst.[1]

Materials:

-

Cyclohexanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (5% aqueous)

-

Anhydrous Magnesium Sulfate

-

Boiling chips

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol and a molar excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Add boiling chips and heat the mixture to reflux for 1-2 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 172-177 °C.[1][2]

Protocol 2: Synthesis from Cyclohexene and Acetic Acid

This method involves the acid-catalyzed addition of acetic acid to cyclohexene. A solid acid catalyst, such as a sulfo-group cation exchange resin, is often used to simplify catalyst removal.[7]

Materials:

-

Cyclohexene

-

Glacial Acetic Acid

-

Sulfo-group cation exchange resin (e.g., Amberlyst 15)

-

Reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexene, a molar excess of acetic acid, and the cation exchange resin (e.g., 3% by weight relative to cyclohexene).[7]

-

Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring for 5-8 hours.[7]

-

Monitor the reaction progress using gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and reused.[7]

-

The filtrate is then subjected to distillation. First, unreacted cyclohexene and acetic acid are recovered by distillation at atmospheric pressure.[7]

-

The remaining residue is then distilled under vacuum to yield pure this compound.[7]

Applications in Research and Drug Development

While primarily used in the flavor and fragrance industries, this compound's properties make it relevant to the pharmaceutical sector.[1][8]

-

Solvent: Its good solvency for a range of organic compounds and relatively low polarity make it a useful solvent in organic synthesis and for coatings and resins.[1][2]

-

Chemical Intermediate: this compound serves as a versatile intermediate for the synthesis of other chemicals.[1] The cyclohexyl moiety is a common structural motif in medicinal chemistry, often used as a bioisostere for aromatic rings to improve metabolic stability and solubility.[9] The acetate group can be easily hydrolyzed to the corresponding alcohol (cyclohexanol), which provides a reactive handle for further functionalization to introduce various pharmacophores.[9]

-

Drug Development: In drug discovery, scaffolds like cyclohexanol, derived from this compound, can be elaborated into more complex molecules. For instance, the hydroxyl group can be oxidized, alkylated, or used in coupling reactions to build libraries of compounds for screening. Although not a direct intermediate in many marketed drugs, its structural elements are present in various bioactive molecules.[8][9]

Safety and Handling

This compound is a combustible liquid and can be a mild irritant.[1][6] Proper safety precautions are essential during handling.

| Hazard Category | Description & Precautions | Reference(s) |

| Flammability | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use of a closed system and ventilation is recommended, especially above its flash point (58 °C). | [6][10] |

| Health Hazards | May cause irritation to the skin, eyes, and respiratory tract.[1][11] High concentrations of vapor may be narcotic.[5][6] Prolonged skin contact may cause dryness or cracking.[10] | |

| Personal Protective Equipment (PPE) | Wear protective gloves (solvent-resistant), safety glasses with side-shields or a face shield, and a lab coat. Use in a well-ventilated area or with a fume hood. | [11][12] |

| Handling | Avoid contact with skin and eyes and inhalation of vapor.[10] All equipment used when handling the product must be grounded to prevent static discharge.[5] | |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[12] Store away from strong oxidizing agents and strong bases.[11] | |

| Spill & Disposal | In case of a spill, absorb with an inert material (e.g., sand) and dispose of according to local regulations. Prevent entry into drains.[10][12] |

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 622-45-7 [chemicalbook.com]

- 3. CAS 622-45-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 622-45-7 [thegoodscentscompany.com]

- 5. This compound | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CN102875371A - Method for synthesizing this compound from cyclohexene - Google Patents [patents.google.com]

- 8. dataintelo.com [dataintelo.com]

- 9. benchchem.com [benchchem.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 622-45-7 Name: this compound [xixisys.com]

- 11. nj.gov [nj.gov]

- 12. chemicalbook.com [chemicalbook.com]

Solubility of cyclohexyl acetate in organic solvents.

An In-depth Technical Guide to the Solubility of Cyclohexyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in a wide range of organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and predicting the behavior of this versatile ester in various solvent systems.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in its application as a solvent, intermediate, and fragrance component. The following tables summarize the available quantitative data on its solubility in numerous organic solvents at ambient temperature.

Table 1: Solubility of this compound in Various Organic Solvents at 20°C [1]

| Solvent Family | Solvent Name | Solubility (g/L) |

| Alcohols | Methanol | 759.03 |

| Ethanol | 635.37 | |

| n-Propanol | 557.19 | |

| Isopropanol | 684.97 | |

| n-Butanol | 513.4 | |

| sec-Butanol | 583.74 | |

| Isobutanol | 473.44 | |

| tert-Butanol | 1010.0 | |

| n-Pentanol | 302.14 | |

| Isopentanol | 434.55 | |

| n-Hexanol | 331.64 | |

| n-Heptanol | 202.62 | |

| n-Octanol | 229.76 | |

| Benzyl Alcohol | 412.39 | |

| Ketones | Acetone | 697.41 |

| 2-Butanone (MEK) | 597.77 | |

| Cyclohexanone | 838.89 | |

| 3-Pentanone | 762.2 | |

| 2-Pentanone | 496.83 | |

| Cyclopentanone | 732.01 | |

| Methyl isobutyl ketone (MIBK) | 283.48 | |

| Esters | Ethyl Acetate | 390.51 |

| n-Propyl Acetate | 137.97 | |

| Isopropyl Acetate | 263.59 | |

| n-Butyl Acetate | 246.08 | |

| Methyl Acetate | 272.44 | |

| Methyl Propionate | 417.99 | |

| Ethers | Diethyl Ether | 460.12 |

| Tetrahydrofuran (THF) | 724.28 | |

| 1,4-Dioxane | 579.53 | |

| Methyl tert-butyl ether (MTBE) | 345.74 | |

| Dipropyl Ether | 562.12 | |

| Aromatic Hydrocarbons | Toluene | 471.4 |

| m-Xylene | 289.1 | |

| o-Xylene | 380.04 | |

| Ethylbenzene | 236.87 | |

| Aliphatic Hydrocarbons | n-Hexane | 176.81 |

| n-Heptane | 178.46 | |

| Cyclohexane | 160.24 | |

| n-Octane | 50.59 | |

| n-Dodecane | 32.7 | |

| Chlorinated Solvents | Dichloromethane | 231.0 |

| Chloroform | 467.79 | |

| Carbon Tetrachloride | 231.19 | |

| 1,2-Dichlorobenzene | 121.07 | |

| Chlorobenzene | 246.25 | |

| Nitrogen-Containing Solvents | Acetonitrile | 472.34 |

| Dimethylformamide (DMF) | 783.05 | |

| N-Methyl-2-pyrrolidone (NMP) | 898.81 | |

| Pyridine | 1201.98 | |

| Aniline | 1500.45 | |

| Sulfur-Containing Solvents | Dimethyl Sulfoxide (DMSO) | 1477.56 |

| Other | Acetic Acid | 659.9 |

Qualitative solubility descriptions indicate that this compound is "very soluble" or "miscible" in ethanol and ethyl ether.[2][3] It is considered insoluble or slightly soluble in water.[1][2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. For a liquid solute like this compound in a liquid organic solvent, several methods can be employed. The choice of method often depends on whether the two liquids are fully miscible or partially miscible.

Method for Determining Miscibility (Qualitative)

This method is a straightforward approach to determine if two liquids are miscible in all proportions.

Protocol:

-

Preparation: In a clean, dry test tube or a small vial, add a known volume of the solvent of interest (e.g., 5 mL).

-

Addition of Solute: To the solvent, add an equal volume of this compound.

-

Mixing: Cap the container and shake vigorously for a predetermined time (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed and observe.

-

Miscible: If the mixture remains as a single, clear phase with no visible separation, the two liquids are considered miscible.

-

Immiscible or Partially Miscible: If the mixture separates into two distinct layers, the liquids are immiscible or partially miscible.

-

Isothermal Shake-Flask Method (Quantitative)

This is a classical and widely used method for determining the solubility of a substance in a solvent at a specific temperature.

Protocol:

-

Sample Preparation: Prepare a series of sealed vials or flasks, each containing a known volume or mass of the organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each container. The presence of a distinct second phase (undissolved this compound) is crucial to ensure saturation.

-

Equilibration: Place the containers in a constant-temperature bath or shaker and agitate them for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature must be carefully controlled.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant-temperature bath for a sufficient time to allow for complete phase separation.

-

Sampling: Carefully extract a sample from the solvent-rich phase, ensuring that none of the undissolved this compound phase is collected. This can be done using a syringe or a pipette.

-

Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A highly accurate method for determining the concentration of volatile compounds. A calibration curve is prepared using standards of known this compound concentrations.

-

High-Performance Liquid Chromatography (HPLC): Another precise method for quantitative analysis.

-

Refractive Index Measurement: The refractive index of the solution can be measured and compared to a calibration curve of refractive index versus concentration.

-

-

Data Reporting: The solubility is typically reported in units of g/100 mL, g/L, or mole fraction at the specified temperature.

Cloud Point Method (for Partially Miscible Systems)

The cloud point method is useful for determining the temperature at which a solution of a specific composition becomes saturated, leading to the formation of a second phase (cloudiness).

Protocol:

-

Sample Preparation: Prepare a series of samples with known compositions of this compound and the solvent in sealed containers.

-

Heating: Slowly heat the sample while stirring continuously until the mixture becomes a single, clear phase.

-

Cooling and Observation: Gradually cool the clear solution while monitoring it closely. The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point or saturation temperature for that specific composition.

-

Solubility Curve: By repeating this procedure for samples with different compositions, a solubility curve (temperature versus composition) can be constructed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the quantitative determination of the solubility of a liquid solute in a liquid solvent using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Factors Influencing this compound Solubility

The solubility of this compound in an organic solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

Caption: Factors influencing this compound solubility.

References

A Comprehensive Technical Guide to the Thermochemistry and Reaction Kinetics of Cyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical properties and reaction kinetics of cyclohexyl acetate. The information is curated to support research, development, and drug formulation activities where this compound may be a key intermediate or solvent. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical and synthetic procedures are provided.

Thermochemistry of this compound

The thermochemical properties of this compound are fundamental to understanding its stability, energy content, and behavior in chemical processes. Key thermochemical data are summarized below.

Enthalpy and Combustion Data

The enthalpy of formation and combustion are critical for assessing the energy changes in reactions involving this compound.

| Property | Value | Units | Phase | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -558.9 ± 3.0 | kJ/mol | Liquid | [1] |

| Standard Enthalpy of Combustion (ΔcH°) | -4590.0 ± 2.8 | kJ/mol | Liquid | [1] |

| Gas Phase Enthalpy of Formation (ΔfH°) | -507.17 | kJ/mol | Gas | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 51.73 ± 0.23 | kJ/mol | - | [2] |

Heat Capacity and Entropy

Heat capacity and entropy data are essential for predicting the thermodynamic behavior of this compound over a range of temperatures. The NIST Web Thermo Tables (WTT) provide critically evaluated data for ideal gas phase properties.[3]

Ideal Gas Phase Thermochemical Properties

| Temperature (K) | Cp° (J/mol·K) | S° (J/mol·K) |

| 298.15 | 225.5 | 425.4 |

| 300 | 226.8 | 426.8 |

| 400 | 290.3 | 499.2 |

| 500 | 345.8 | 567.5 |

| 600 | 392.3 | 631.2 |

| 700 | 430.5 | 690.3 |

| 800 | 461.9 | 745.2 |

| 900 | 487.8 | 796.2 |

| 1000 | 509.1 | 843.8 |

| 1100 | 526.9 | 888.3 |

| 1200 | 541.9 | 930.1 |

| 1300 | 554.7 | 969.5 |

| 1400 | 565.7 | 1006.8 |

| 1500 | 575.2 | 1042.1 |

Note: Data extrapolated from NIST Web Thermo Tables.[3] Exact values may require subscription access for verification.

Reaction Kinetics of this compound

The kinetics of the formation and decomposition of this compound are crucial for process design, optimization, and stability studies.

Synthesis of this compound

This compound is commonly synthesized via the esterification of cyclohexanol with acetic acid or the addition of acetic acid to cyclohexene.

This reversible reaction is typically catalyzed by an acid.

Figure 1: Reversible esterification of cyclohexanol.

Kinetic Parameters:

| Reaction | Catalyst | Activation Energy (Ea) | Reaction Enthalpy (ΔH_rxn) | Kinetic Model | Reference |

| Acetic Acid + Cyclohexanol | Amberlyst-15 | 10.0 kJ/mol | - | Second-order reversible | [4][5] |

This addition reaction is an alternative route to this compound.

Figure 2: Esterification of cyclohexene.

Kinetic Parameters:

| Reaction | Catalyst | Reaction Enthalpy (ΔH_rxn) | Kinetic Model | Reference |

| Cyclohexene + Acetic Acid | Sulfonic acid-type styrene cation exchange resin | 40 kJ/mol | Langmuir-Hinshelwood-Hougen-Watson (LHHW) | [6] |

Decomposition of this compound

This compound can decompose through hydrolysis or pyrolysis.

The hydrolysis of this compound is the reverse of its formation from cyclohexanol and acetic acid.

Figure 3: Hydrolysis of this compound.

Kinetic Parameters:

| Reaction | Catalyst | Activation Energy (Ea) | Reaction Enthalpy (ΔH_rxn) | Kinetic Model | Reference |

| This compound + Water | Ion-exchange-resin (D006) | 60.94 kJ/mol | 21.85 kJ/mol | Langmuir-Hinshelwood-Hougen-Watson (LHHW) | [7] |

The thermal decomposition of this compound can lead to the formation of cyclohexene and acetic acid.

Figure 4: Pyrolysis of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Determination of Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the procedure for determining the enthalpy of combustion of liquid this compound using a bomb calorimeter.

Materials and Equipment:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Benzoic acid (standard for calibration)

-

This compound (sample)

-

Fuse wire

-

Crucible

-

Balance (accurate to 0.1 mg)

-

Deionized water

Workflow:

Figure 5: Bomb calorimetry experimental workflow.

Procedure:

-

Calibration:

-

Accurately weigh approximately 1 g of benzoic acid into the crucible.

-

Attach a known length of fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

-

Add 1 mL of deionized water to the bottom of the bomb.

-

Seal the bomb and pressurize it with oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely measured volume of water.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature rise until a stable final temperature is reached.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

-

-

Sample Measurement:

-

Repeat the procedure with a precisely weighed sample of this compound (approximately 1 g).

-

Calculate the heat of combustion of this compound using the determined heat capacity of the calorimeter and the observed temperature change.

-

Kinetic Study of this compound Synthesis in a Batch Reactor

This protocol describes a method for studying the kinetics of the acid-catalyzed esterification of cyclohexanol and acetic acid.

Materials and Equipment:

-

Jacketed glass batch reactor with a stirrer, condenser, and temperature probe

-

Heating/cooling circulator

-

Amberlyst-15 or other suitable acid catalyst

-

Cyclohexanol

-

Acetic acid

-

Toluene (solvent, optional)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringes and vials for sampling

Workflow:

Figure 6: Kinetic study experimental workflow.

Procedure:

-

Reaction Setup:

-

Charge the reactor with known amounts of cyclohexanol, acetic acid, and an optional solvent like toluene. Molar ratios can be varied to study their effect.

-

Begin stirring and heat the reactor contents to the desired temperature (e.g., 70-100 °C).

-

-

Reaction and Sampling:

-

Once the temperature is stable, add a known amount of the acid catalyst (e.g., 5 wt% Amberlyst-15) to initiate the reaction (this is time zero).

-

Withdraw small samples (e.g., 0.5 mL) at regular intervals.

-

Immediately quench the reaction in the samples by cooling in an ice bath and/or diluting with a suitable solvent.

-

-

Analysis (GC-FID):

-

Column: A non-polar column such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Prepare calibration standards to quantify the concentrations of reactants and products.

-

-

Data Analysis:

-

Plot the concentration of reactants and products as a function of time.

-

Use integral or differential methods to determine the reaction order and the rate constant at the given temperature.

-

Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot.

-

Analysis of this compound Pyrolysis by Py-GC-MS

This protocol details the analysis of the thermal decomposition products of this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry.

Materials and Equipment:

-

Pyrolysis unit coupled to a GC-MS system

-

This compound sample

-

Quartz sample tubes for the pyrolyzer

Workflow:

Figure 7: Pyrolysis-GC-MS experimental workflow.

Procedure:

-

Sample Preparation:

-

Place a small, accurately known amount of this compound into a quartz sample tube.

-

-

Py-GC-MS Analysis:

-

Pyrolysis: Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 10 seconds).

-

GC Conditions:

-

Column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 8 °C/min to 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-400.

-

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram by comparing their mass spectra with a library (e.g., NIST).

-

The primary expected products are cyclohexene and acetic acid.

-

Analyze the fragmentation patterns to elucidate the decomposition mechanism.

-

Conclusion

This technical guide provides a consolidated resource on the thermochemistry and reaction kinetics of this compound. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocols provide a starting point for laboratory investigations. The provided reaction pathway diagrams offer a visual representation of the chemical transformations. This information is intended to be a valuable tool for researchers and professionals working with this important chemical compound.

References

- 1. Acetic acid, cyclohexyl ester [webbook.nist.gov]

- 2. Acetic acid, cyclohexyl ester [webbook.nist.gov]

- 3. cyclohexyl ethanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. researchgate.net [researchgate.net]

Cyclohexyl Acetate: A Technical Guide to its Biological Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl acetate, a carboxylic ester with a characteristic fruity odor, is widely utilized as a solvent and in the fragrance and flavoring industries. Beyond these conventional applications, emerging research highlights its intriguing biological properties and its potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical characteristics, metabolism, and toxicological profile of this compound. It further delves into its role as a semiochemical, modulating neuronal signaling in invertebrates, and explores the pharmacological potential of its structural derivatives. Detailed experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in biological and pharmaceutical research. These properties influence its solubility, membrane permeability, and metabolic fate. A summary of key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 622-45-7 | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, reminiscent of amyl acetate | [1] |

| Boiling Point | 172-173 °C | [1] |

| Melting Point | -65 °C | [1] |

| Flash Point | 58 °C (136 °F) | [1] |

| Density | 0.966 g/mL at 25 °C | [1] |

| Water Solubility | 2 g/L | [1] |

| logP | 2.64 | [1] |

Metabolism and Pharmacokinetics

The primary metabolic pathway for this compound in biological systems is hydrolysis, catalyzed by carboxylesterases, into cyclohexanol and acetic acid[2][3]. These enzymes are ubiquitously expressed in various tissues, including the liver, intestine, and lungs[2][4]. The resulting metabolites, cyclohexanol and acetic acid, are then further metabolized through their respective pathways. The hydrolysis of the ester bond increases the polarity of the molecule, facilitating its renal elimination[3]. The interindividual variability in carboxylesterase activity can influence the clearance rate of this compound[3].

Biological Properties and Signaling Pathways

While direct modulation of specific signaling pathways in mammalian cells by this compound is not extensively documented, its biological activities have been observed in other contexts.

Semiochemical Activity in Caenorhabditis elegans

Recent research has identified this compound as a volatile semiochemical that acts as a sex pheromone mimic in the nematode Caenorhabditis elegans[5]. It functions as a male-specific attractant, influencing mating behavior. This effect is mediated through the AWC (Amphid Wing "C") class of olfactory neurons, specifically the AWCON neuron, which expresses the G-protein coupled receptor (GPCR) gene str-2[5][6][7]. The signaling cascade initiated by the binding of volatile ligands like this compound to these GPCRs involves a canonical pathway that ultimately modulates the nematode's chemotactic response[6][8].

Toxicological Profile

The toxicity of this compound has been evaluated through various in vitro and in vivo studies. A summary of acute toxicity data is presented in Table 2.

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 6730 µL/kg | [9] |

| LD₅₀ | Rabbit | Dermal | 10 mL/kg | [9] |